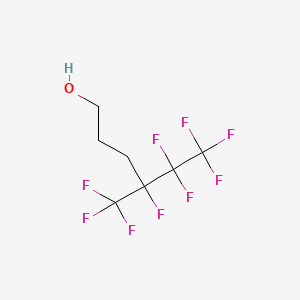

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNVWOCZLNZDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379357 | |

| Record name | 3(Perfluoro-2-butyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-96-8 | |

| Record name | 3(Perfluoro-2-butyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol

Abstract

The strategic incorporation of highly fluorinated moieties into organic molecules is a cornerstone of modern materials science and pharmaceutical development. These structures impart unique properties, including enhanced thermal stability, metabolic resistance, and modulated lipophilicity, making them invaluable in the design of advanced polymers, agrochemicals, and therapeutic agents. This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, highly functionalized building block: 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol. We present a robust synthetic strategy centered on a Gilman cuprate-mediated 1,4-conjugate addition, chosen for its superior control and efficiency over alternative routes. The narrative explains the critical causality behind each experimental step, from precursor preparation to final purification. Furthermore, a multi-technique analytical workflow is detailed, providing a self-validating system for unambiguous structural confirmation and purity assessment, including predictions and interpretations of NMR, MS, and IR spectroscopic data. This document is intended to serve as a practical and authoritative resource for researchers engaged in the field of organofluorine chemistry.

Introduction: The Strategic Value of Perfluoroalkyl-Substituted Alcohols

Organofluorine compounds occupy a privileged position in chemical research and development. The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's steric and electronic profile. Specifically, the introduction of a perfluoroalkyl chain, such as the perfluoro-sec-butyl group present in our target molecule, creates a domain that is both lipophilic and fluorophilic while being intensely hydrophobic. This dichotomy is crucial in drug design for enhancing membrane permeability and binding affinity.

Polyfluorinated alcohols, in particular, serve as versatile intermediates.[1][2] The hydroxyl group provides a reactive handle for subsequent derivatization, enabling the incorporation of the fluorinated tail into larger, more complex architectures like esters, ethers, and polymers. The stability of the C-F bond provides exceptional metabolic resistance, a critical attribute for extending the in-vivo half-life of pharmaceutical candidates.[3] This guide focuses on a specific target, this compound, as a representative model for the synthesis and rigorous characterization of this important class of compounds.

Synthetic Strategy: A Rationale-Driven Approach

The successful synthesis of a complex fluorinated molecule hinges on the selection of a robust and high-yielding carbon-carbon bond-forming reaction. A retrosynthetic analysis of the target structure reveals several potential strategies.

Caption: Step-by-step workflow for the synthesis.

Protocol: Synthesis of 1-Bromo-3-(tert-butyldimethylsilyloxy)propane (Protected Precursor)

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-bromo-1-propanol (10.0 g, 71.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Addition of Base: Add imidazole (5.88 g, 86.3 mmol, 1.2 equiv) to the solution and stir until fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (12.0 g, 79.1 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by vacuum distillation to afford the title compound as a colorless oil.

Protocol: Synthesis of the Protected Alcohol via Conjugate Addition

-

Setup: Assemble a flame-dried three-neck 500 mL flask equipped with a thermometer, argon inlet, and a rubber septum. Add copper(I) cyanide (CuCN) (3.22 g, 36.0 mmol, 1.0 equiv) to the flask.

-

Solvent: Add anhydrous tetrahydrofuran (THF, 150 mL) via cannula and cool the resulting slurry to -78 °C using a dry ice/acetone bath.

-

Lithiation: In a separate flame-dried flask, dissolve the protected precursor from step 3.1 (18.2 g, 72.0 mmol, 2.0 equiv) in 80 mL of anhydrous THF. Cool to -78 °C. Add n-butyllithium (2.5 M in hexanes, 28.8 mL, 72.0 mmol) dropwise over 30 minutes. Stir the resulting solution for 1 hour at -78 °C to generate the organolithium reagent.

-

Cuprate Formation: Transfer the freshly prepared organolithium solution to the CuCN slurry at -78 °C via a cooled cannula over 30 minutes. A color change should be observed, indicating the formation of the higher-order Gilman cuprate. Stir the mixture for 1 hour at -78 °C.

-

Electrophile Addition: Condense perfluoro-2-butene (approx. 7.2 g, 36.0 mmol) into the reaction flask at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to -20 °C over 2 hours.

-

Quenching: Quench the reaction at -20 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (100 mL).

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol: Deprotection and Final Purification

-

Setup: Dissolve the crude product from step 3.2 in 100 mL of THF in a 250 mL round-bottom flask.

-

Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 40 mL, 1.1 equiv) dropwise at 0 °C.

-

Reaction: Allow the solution to warm to room temperature and stir for 2 hours. Monitor by TLC until the starting material is consumed.

-

Concentration: Remove the THF under reduced pressure.

-

Workup: Redissolve the residue in 150 mL of diethyl ether and wash with water (3 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude final product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure, colorless liquid.

Comprehensive Characterization: A Multi-Technique Approach

Unambiguous structural elucidation and confirmation of purity are paramount. The following analytical techniques provide a self-validating system to fully characterize the synthesized molecule.

Caption: Logic flow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of fluorinated compounds. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required. [4][5]The high natural abundance and sensitivity of the ¹⁹F nucleus provide detailed information about the fluorinated portion of the molecule. [6][7]

-

¹H NMR: Expected signals include a triplet for the -CH₂OH protons, a triplet for the -CH₂- group adjacent to the alcohol, and a multiplet for the -CH₂- group alpha to the fluorinated carbon. The proton on the newly formed C-H bond (at C4) will appear as a complex multiplet due to coupling with adjacent protons and fluorine atoms.

-

¹⁹F NMR: This spectrum is critical for confirming the structure of the perfluoroalkyl group. [8]We expect distinct signals for the -CF₃ group at C6, the -CF₂- group at C5, the single -CF- at C4, and the -CF₃ group attached to C4. Extensive F-F coupling will be observed, leading to complex multiplets that can be deciphered using 2D NMR techniques if necessary.

-

¹³C NMR: The spectrum will show signals for the three methylene carbons in the alkyl chain, with the carbon attached to the hydroxyl group appearing in the 60-70 ppm range. The carbons bearing fluorine atoms will appear as multiplets due to strong C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. For alcohols, characteristic fragmentation pathways include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group). [9]The mass spectra of perfluorinated compounds are often characterized by fragments resulting from the cleavage of C-C bonds within the fluorinated chain and the loss of CF₃ radicals. [10][11]The molecular ion peak (M⁺) may be of low intensity, but characteristic high-mass fragments will be observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of the target alcohol will be dominated by several characteristic absorption bands:

-

A strong, broad absorption in the region of 3200-3500 cm⁻¹ , characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. [12][13][14]* Sharp absorptions between 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene groups.

-

A very strong and complex series of absorptions in the 1100-1350 cm⁻¹ region, which is the hallmark of C-F stretching vibrations.

Summary of Expected Data

This table consolidates the key analytical data expected for the successful synthesis and characterization of the target compound.

| Parameter | Expected Value / Observation |

| Yield | 40-60% (overall, after purification) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (Predicted) | δ ~3.7 (t, 2H, -CH₂OH), δ ~2.5-2.8 (m, 1H, -CHF-), δ ~1.6-2.0 (m, 4H, -CH₂CH₂-) |

| ¹⁹F NMR (Predicted) | Distinct multiplets corresponding to CF₃, CF₂, CF, and the second CF₃ group. Significant J-coupling expected. |

| ¹³C NMR (Predicted) | δ ~60-65 (-CH₂OH), other aliphatic carbons at δ ~20-40. Fluorinated carbons will appear as multiplets at lower field. |

| Mass Spec. (EI, m/z) | Molecular Ion (M⁺): 344.05. Key Fragments: [M-H₂O]⁺, [M-C₂H₄OH]⁺, [M-C₄F₉]⁺, [C₃F₇]⁺ (169), [CF₃]⁺ (69). |

| IR Spec. (cm⁻¹) | ~3350 (broad, O-H stretch), ~2950 (C-H stretch), ~1100-1350 (strong, C-F stretch). [13] |

| Elemental Analysis | Calculated for C₇H₇F₁₃O: C, 24.43%; H, 2.05%. Found: C, 24.4 ± 0.2%; H, 2.1 ± 0.1%. |

Conclusion

This technical guide outlines a comprehensive and logically sound strategy for the synthesis and characterization of this compound. By leveraging a robust organocuprate-mediated conjugate addition, this methodology provides a reliable pathway to this valuable fluorinated building block, overcoming the common challenges associated with alternative synthetic routes. The detailed protocols and the multi-faceted analytical workflow described herein offer researchers a validated framework for producing and confirming the identity and purity of this and structurally related compounds. The successful application of these methods will empower scientists in the fields of drug discovery, materials science, and agrochemical development to further explore the vast potential of organofluorine chemistry.

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- Spectroscopy of Alcohols and Phenols. (2023). OpenStax.

- IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Calgary.

- Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. (2026).

- Strategies for the synthesis of functionalized fluoroalkyl compounds via difunctionalization of alkenes. (n.d.).

- Spectroscopy of Alcohols. (2020). Chemistry LibreTexts.

- An Overview of Fluorine NMR. (n.d.).

- Experimental Evidence for a Free-Radical Chain Mechanism in the Photo-Initiated Addition of Alcohols to Fluoroolefins. (n.d.). Semantic Scholar.

- Reaction of Perfluoroalkyl Grignard Reagents with Phosphorus Trihalides: A New Route to Perfluoroalkyl-phosphonous and -phosphonic Acids. (n.d.).

- Free radical additions of cyclic alcohols to hexafluoropropene. (n.d.).

- Routes to Perfluoroalkyl-substituted Olefins. (n.d.).

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- 19F-centred NMR analysis of mono-fluorin

- Free radical chemistry. Part II. Additions of cyclic and acyclic alcohols and diols to hexafluoropropene. (2025).

- Reaction of perfluoroalkyl halides with Grignard reagents. (n.d.). The Journal of Organic Chemistry.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. (2016).

- Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions. (n.d.). Journal of the Chemical Society (Resumed).

- H-Bonding-promoted radical addition of simple alcohols to unactiv

- Significant residual fluorinated alcohols present in various fluorinated m

- Mass Spectra of Fluorocarbons. (n.d.).

- Mass spectra of fluorocarbons. (n.d.). NIST.

- Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. (2025).

- Polyfluorinated Compounds: Past, Present, and Future. (n.d.).

- 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilit

Sources

- 1. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of Novel Fluorinated C7 Alcohols

Executive Summary: The Strategic Value of Fluorination in Heptanols

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and often beneficial impact of this unique element.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[2][3]

This guide focuses on C7 alcohols, a carbon chain length relevant to many bioactive molecules. By exploring the physicochemical landscape of novel fluorinated heptanols, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and robust experimental methodologies for their characterization. We will move beyond simple data reporting to explain the underlying principles and the causal relationships that govern experimental choices, ensuring a trustworthy and authoritative resource for the laboratory.

Synthesis of Novel Fluorinated C7 Alcohols: A Note on Accessibility

The characterization of any novel compound is predicated on its successful synthesis. The creation of specifically fluorinated alcohols can be challenging but is a rapidly evolving field.[4] Methodologies often involve the multi-step assembly of a pentafluorinated precursor followed by the installation of the alcohol from a carbonyl group or the base-promoted defluorination of a hexafluoro precursor followed by carbon-carbon bond formation.[3] The development of efficient and selective synthetic routes is critical for making these valuable building blocks accessible for research and development.[3][5]

Core Physicochemical Properties: Measurement and Interpretation

The introduction of fluorine atoms onto an alkyl chain, particularly the C7 backbone of heptanol, induces significant and predictable changes in its core physicochemical properties. Understanding and quantifying these changes is paramount for predicting a compound's behavior in biological and material systems.

Acidity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.

Expertise & Causality: The substitution of hydrogen with highly electronegative fluorine atoms creates a strong dipole moment and a significant inductive electron-withdrawing effect. This effect stabilizes the resulting alkoxide conjugate base, thereby increasing the acidity of the alcohol. This means that fluorinated alcohols have a considerably lower pKa compared to their non-fluorinated counterparts.[6] For instance, the pKa of hexafluoroisopropanol (HFIP) is 9.3, comparable to that of a phenol, while non-fluorinated isopropanol is far less acidic (pKa ~17).[6] This enhanced acidity can be leveraged in drug design to modulate interactions with biological targets or to improve formulation characteristics.

Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This protocol leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment of the fluorine atoms upon deprotonation.[7][8] It offers several advantages over traditional methods: it does not require highly accurate concentration measurements, is tolerant to impurities, and multiple compounds can be measured simultaneously.[8]

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with known pH values spanning a range of at least 3 pH units centered around the estimated pKa of the analyte.

-

Sample Preparation: For each pH point, prepare an NMR sample by adding a small, consistent amount of the fluorinated C7 alcohol to the buffer solution in a D₂O co-solvent for field locking.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis:

-

Identify the fluorine resonance(s) of the alcohol in each spectrum.

-

Plot the observed chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa.

-

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is arguably one of the most critical parameters in drug discovery.[9] It profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (P), expressed as its logarithm (logP), is the industry standard for quantifying this property.[10]

Expertise & Causality: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity by increasing polarity, polyfluorination often increases it. This is because the highly polarized C-F bonds are shielded within a nonpolar "fluorocarbon" surface, which is both hydrophobic and lipophobic. This unique property can be exploited to enhance membrane permeability or modulate protein binding.[2] For orally administered drugs, a logP value between 0 and 5 is often targeted.[10]

Experimental Protocol: logP Determination by the ¹⁹F NMR Shake-Flask Method

The traditional shake-flask method can be challenging for compounds lacking a UV chromophore. The use of ¹⁹F NMR provides a direct, straightforward, and accurate method for measuring the logP of any fluorinated compound.[9][11] This protocol is self-validating as it relies on an internal reference standard.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the layers. This step is critical to prevent volume changes during the partitioning experiment.

-

Sample Preparation:

-

Accurately weigh the novel fluorinated C7 alcohol and a reference compound with a known logP (e.g., 2,2,2-trifluoroethanol) into a vial.[10]

-

Add equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and pre-saturated water.

-

-

Equilibration: Stir the biphasic mixture vigorously for 1 hour to ensure complete partitioning, then allow the layers to fully separate for at least 1 hour.

-

NMR Sample Preparation: Carefully take an aliquot (e.g., 0.5 mL) from each layer (n-octanol and water) and transfer to separate NMR tubes. Add a D₂O insert for locking if needed.

-

NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for both samples.

-

Calculation: The logP is calculated from the integration ratios of the analyte and reference peaks in the two layers, as this method measures the ratio of ratios, canceling out many potential experimental errors.[9]

Workflow for logP Determination via ¹⁹F NMR

Caption: Experimental workflow for determining logP using the ¹⁹F NMR shake-flask method.

Solubility

Solubility in both aqueous and organic media is fundamental to a compound's utility, affecting everything from bioavailability in vivo to processability in industrial applications. Fluorinated alcohols often exhibit unique solubility profiles.[12]

Expertise & Causality: The strong hydrogen-bonding capabilities and high polarity of fluorinated alcohols can enhance their solubility in polar solvents, including water.[12][13] However, the fluorinated alkyl chain is hydrophobic. The balance between the polar hydroxyl group and the fluorous chain dictates the overall solubility. In some cases, these compounds can act as co-solvents to improve the solubility of other reagents.[14]

Data Summary: Comparative Physicochemical Properties

The following table provides a comparative summary of key physicochemical properties. Values for the "Novel Fluorinated C7 Alcohol" are representative estimates based on established principles to illustrate the expected impact of fluorination.

| Property | 1-Heptanol (Non-fluorinated) | Novel Fluorinated C7 Alcohol (Exemplary) | Hexafluoroisopropanol (HFIP) | Rationale for Change |

| Molecular Weight | 116.20 g/mol [15] | Higher | 168.04 g/mol [6] | Fluorine is heavier than hydrogen. |

| Boiling Point | 176 °C[16] | Lower | 58.2 °C[6] | Fluorination weakens intermolecular van der Waals forces.[12] |

| pKa | ~17-18 (estimated) | ~12-14 (estimated) | 9.3[6] | Inductive electron withdrawal by fluorine stabilizes the alkoxide.[6][17] |

| logP | 2.2[16] | ~2.5-3.5 (estimated) | 1.45 (calculated) | Polyfluorination increases lipophilicity. |

| Aqueous Solubility | 2.85 g/L (100 °C)[16] | Slightly Increased | Miscible[6] | Enhanced H-bonding from the polar OH group counteracts hydrophobicity. |

Spectroscopic Characterization

Unambiguous structure confirmation relies on a suite of spectroscopic techniques. Fluorinated compounds exhibit unique and informative spectral features.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Protons on the carbon bearing the hydroxyl group (CH-OH) will be shifted downfield (typically 3.5-4.5 ppm) due to the oxygen's deshielding effect.[18] Protons on carbons adjacent to fluorinated carbons will show complex splitting patterns due to H-F coupling.

-

¹³C NMR: The carbon attached to the hydroxyl group appears in the 60-80 ppm range.[18] Carbons bonded to fluorine will exhibit large C-F coupling constants and significant downfield shifts.

-

¹⁹F NMR: This is the most informative technique. The chemical shifts and coupling patterns provide a direct map of the fluorine substitution pattern on the C7 chain.[19]

-

-

Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the O-H stretching vibration, indicative of hydrogen bonding.[18][20] A strong C-O stretch will also be present around 1000-1200 cm⁻¹.

-

Mass Spectrometry (MS): Alcohols typically fragment via two main pathways: dehydration (loss of H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen).[18][20] The presence of fluorine will result in characteristic fragment masses.

Interplay of Physicochemical Properties

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 4. routledge.com [routledge.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. zaguan.unizar.es [zaguan.unizar.es]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 16. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol (CAS Number: 239463-96-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to the development of numerous successful pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of a specific and highly fluorinated building block, 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol , registered under CAS number 239463-96-8. This document serves as a centralized resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, potential applications, safety, and commercial availability.

Chemical Identity and Physicochemical Properties

This compound is a structurally unique aliphatic alcohol characterized by a high degree of fluorination at one end of its carbon chain. This structural feature is pivotal to its distinct chemical nature and potential utility.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇F₉O[3]

-

Molecular Weight: 278.12 g/mol [1]

-

Synonyms: 1-Hexanol, 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)-

The molecule consists of a hexanol backbone with a hydroxyl group at the C1 position. The C4 position is substituted with a trifluoromethyl group (-CF₃), and the C4, C5, and C6 positions are further substituted with fluorine atoms, leading to a perfluorinated tail.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The high fluorine content significantly influences these properties, differentiating it from non-fluorinated alcohols.

| Property | Value | Reference |

| Appearance | Not specified in available search results. | |

| Boiling Point | 83-84 °C at 35 mmHg | [1] |

| Density | 1.457 g/cm³ | |

| Solubility | Expected to have unique solubility properties | |

| pKa | Expected to be lower than non-fluorinated alcohols | |

| LogP | Expected to be higher than non-fluorinated alcohols |

Note: Some properties like appearance, specific solubility data, pKa, and LogP were not explicitly found in the provided search results and are therefore noted as "Not specified" or with an expected trend based on the general properties of fluorinated alcohols.

Synthesis and Manufacturing

While a specific, detailed, and experimentally validated protocol for the synthesis of this compound was not found in the provided search results, a general understanding of the synthesis of fluorinated alcohols can be applied. The synthesis of such highly fluorinated compounds typically involves multi-step processes and specialized fluorinating reagents.

A plausible synthetic approach could involve the construction of the carbon backbone followed by fluorination, or the use of a fluorinated starting material. A conceptual workflow is outlined below.

Conceptual Synthetic Workflow.

The synthesis of fluorinated alcohols often employs reagents such as sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST), or other modern fluorinating agents to convert hydroxyl or carbonyl groups to C-F bonds. The introduction of a trifluoromethyl group can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or other trifluoromethylating agents. The specific sequence of these steps would be critical to achieving the desired regioselectivity and yield.

Applications in Research and Drug Development

The unique properties of fluorinated alcohols make them valuable in various scientific fields, particularly in medicinal chemistry and drug development.

Potential as an Inhaled Anesthetic

A key potential application identified for this compound is as an inhaled sedative or anesthetic.[6][7][8] The high degree of fluorination can lead to non-flammability and a desirable volatility profile for inhalation. The mechanism of action for such anesthetics often involves the modulation of ion channels in the central nervous system. The unique solubility and electronic properties of this compound could influence its interaction with biological membranes and protein targets, making it a person of interest for the development of new anesthetic agents.

Building Block in Medicinal Chemistry

Fluorinated building blocks are instrumental in the design of novel therapeutics. The introduction of a highly fluorinated alkyl chain, such as the one present in this molecule, can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluoroalkyl group can modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets.

The workflow for utilizing a fluorinated building block in drug discovery is visualized below.

Integration of Fluorinated Building Blocks in Drug Discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 239463-96-8 was not found in the search results. However, based on the general hazards of other fluorinated organic compounds and alcohols, certain precautions should be taken when handling this substance.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Fire and Explosion Hazards: While highly fluorinated compounds are often non-flammable, it is prudent to keep them away from open flames and high temperatures.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to obtain and review the specific SDS from the supplier before handling this compound.

Commercial Availability

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The purity and available quantities may vary by supplier.

Known Suppliers:

Researchers should contact these suppliers directly for pricing, availability, and detailed product specifications.

Spectroscopic Data

Detailed, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound were not available in the provided search results. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the non-fluorinated portion of the alkyl chain. The chemical shifts and coupling patterns would be influenced by the neighboring hydroxyl group and the electron-withdrawing fluorinated moiety.

-

¹⁹F NMR: This would be a complex spectrum with multiple signals for the non-equivalent fluorine atoms in the -CF₃ and -CF₂- groups. The chemical shifts and coupling constants would be characteristic of the specific fluorine environments.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with those in the fluorinated portion of the molecule exhibiting characteristic C-F coupling.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching of the alcohol. Strong C-F stretching bands would be prominent in the fingerprint region (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (if observable) and characteristic fragmentation patterns resulting from the loss of small molecules (e.g., H₂O) and fragmentation of the fluorinated alkyl chain.

Conclusion

This compound (CAS 239463-96-8) is a highly fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique structural features, particularly the dense fluorination, impart properties that are of great interest for applications such as the development of novel anesthetics and the synthesis of metabolically robust drug candidates. While detailed experimental data on its synthesis and reactivity are not widely published, its commercial availability provides an opportunity for researchers to explore its utility in their respective fields. As with any chemical, proper safety precautions are paramount, and consultation of a supplier-specific SDS is essential before use. This guide serves as a foundational resource to encourage and facilitate further investigation into this promising fluorinated compound.

References

The following is a consolidated list of sources referenced in this document. Please note that direct access to some of these links may require a subscription or be subject to change.

Sources

- 1. lookchem.com [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 239463-96-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 239463-96-8 4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-1-hexanol [chemsigma.com]

- 5. 239463-96-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. US9757353B2 - Methods of inducing anesthesia - Google Patents [patents.google.com]

- 7. US20220288011A9 - Methods of inducing anesthesia - Google Patents [patents.google.com]

- 8. CN104619319A - å¼èµ·éº»éçæ¹æ³ - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Highly Fluorinated Alkanols

Introduction: The Double-Edged Sword of Fluorination in Alkanols

Highly fluorinated alkanols, particularly fluorotelomer alcohols (FTOHs), represent a critical class of organofluorine compounds. Their unique properties, stemming from the high electronegativity and stability of the carbon-fluorine (C-F) bond, make them indispensable as surfactants, surface treatment agents, and precursors in the synthesis of fluoropolymers and other high-performance materials.[1][2] FTOHs are characterized by a perfluorinated carbon chain ("tail") and a hydrocarbon moiety containing a hydroxyl group ("head"), often with the general structure F(CF₂)ₙCH₂CH₂OH.[3]

However, the very stability that makes these compounds industrially valuable also renders them environmentally persistent. It is now understood that FTOHs are precursors to highly stable perfluorinated carboxylic acids (PFCAs), which are globally distributed and bioaccumulative.[1][3][4] This transformation can occur through both biotic and abiotic pathways, including atmospheric oxidation and thermal degradation.[3][5] Consequently, a deep understanding of the thermal stability and decomposition pathways of highly fluorinated alkanols is paramount for researchers in drug development, materials science, and environmental remediation. This knowledge is crucial for designing safe high-temperature applications, developing effective waste destruction technologies, and accurately modeling the environmental fate of these "forever chemicals."

This guide provides a comprehensive technical overview of the principles governing the thermal decomposition of these compounds, the experimental methodologies used to assess their stability, and the nature of their degradation byproducts.

Section 1: Core Principles of Thermal Stability and Decomposition Mechanisms

The thermal stability of a highly fluorinated alkanol is fundamentally dictated by the interplay between the exceptionally strong C-F bonds (bond dissociation energy of ~480 kJ/mol) and the relatively weaker C-C and C-H bonds within the molecule.[6] Unlike their non-fluorinated counterparts, which primarily undergo dehydration and oxidation, the decomposition of FTOHs follows more complex pathways initiated at significantly higher temperatures.

The Primary Decomposition Pathway: HF Elimination (Dehydrofluorination)

The most energetically favorable initial step in the thermal decomposition of FTOHs is the elimination of hydrogen fluoride (HF). This reaction is mechanistically analogous to a dehydrohalogenation reaction and is believed to proceed via a four-centered transition state involving the hydroxyl proton and a fluorine atom on the adjacent CF₂ group.

Figure 1: Proposed Unimolecular HF Elimination Pathway

This initial elimination results in the formation of a fluoroalkene and hydrogen fluoride. Studies on the thermal treatment of gas-phase FTOHs have shown that in the absence of a trapping agent, a significant HF signal begins to appear at lower temperatures, increasing notably as the rate of thermal destruction rises around 650°C.[7] The formation of an unsaturated intermediate, 8:2 fluorotelomer α,β-unsaturated aldehyde (8:2 FTUAL), has also been identified in metabolic studies, which supports the facile elimination of HF from a saturated precursor.[5]

Secondary Decomposition: Radical Chain Scission and Rearrangement

Following the initial HF elimination or at sufficiently high temperatures, homolytic cleavage of C-C bonds can occur, initiating a cascade of radical reactions. The weaker C-C bond between the fluorinated tail and the ethyl-alcohol group is a likely point of fracture. This process, known as pyrolysis, generates a complex mixture of smaller fluorinated and non-fluorinated radical species.[8]

These highly reactive radicals can then:

-

Recombine: Form new, smaller fluorinated alkanes and alkenes.

-

Undergo further fragmentation: Break down into even smaller molecules.

-

React with other molecules: In an oxidative environment (e.g., incineration), they react with oxygen to form perfluorinated aldehydes, ketones, and ultimately, PFCAs.

The thermolysis of related fluoropolymers has been shown to produce a variety of perhalogenated acids, suggesting that similar pathways leading to acidic end-products are highly probable for fluorinated alkanols.[9]

Section 2: Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of fluorinated alkanols. Thermogravimetric Analysis (TGA) is the primary technique for determining stability and decomposition temperatures, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for identifying the resulting degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] For assessing the intrinsic thermal stability of fluorinated alkanols, the analysis must be conducted under an inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidative side reactions and ensure the observed mass loss corresponds to pyrolysis and volatilization.[11][12]

The resulting TGA curve, a plot of mass vs. temperature, provides critical data points:

-

Onset Temperature (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Temperature of Maximum Decomposition Rate (Tₘₐₓ): The peak of the first derivative of the TGA curve (the DTG curve), indicating the point of fastest degradation.

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile char or residues.

Table 1: Thermal Decomposition Onset for Fluorotelomer Alcohols (FTOHs)

| Compound | Structure | Thermal Destruction Onset Range (°C) |

| 4:2 FTOH | F(CF₂)₄CH₂CH₂OH | ~400 - 500 |

| 6:2 FTOH | F(CF₂)₆CH₂CH₂OH | ~450 - 550 |

| 8:2 FTOH | F(CF₂)₈CH₂CH₂OH | ~500 - 600 |

| 10:2 FTOH | F(CF₂)₁₀CH₂CH₂OH | ~550 - 650 |

| Data derived from thermal-only destruction efficiency curves presented in Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide.[6][7] The onset range is estimated from the temperature at which destruction efficiency begins to significantly increase. |

The data indicates a clear trend: thermal stability increases with the length of the perfluoroalkyl chain. This is mechanistically consistent, as the increased number of C-F bonds contributes to the overall molecular stability, requiring greater thermal energy to initiate decomposition.

This protocol describes a standard method for analyzing the thermal stability of a liquid sample, such as 8:2 FTOH, under an inert atmosphere.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Start the inert purge gas (e.g., Nitrogen 5.0 grade) at a flow rate of 50-100 mL/min.[11] Allow the system to purge for at least 30 minutes to ensure an oxygen-free atmosphere.

-

-

Sample Preparation:

-

Place a clean, empty alumina or platinum crucible onto the TGA balance.

-

Tare the balance.

-

Using a micropipette, carefully dispense 5-10 mg of the liquid fluorinated alkanol into the crucible. Record the exact initial mass.

-

-

Thermal Program Execution:

-

Set up the temperature program:

-

Equilibration: Hold at 30°C for 5 minutes to allow for temperature stabilization.

-

Heating Ramp: Heat from 30°C to 800°C at a constant rate of 10°C/min.[13]

-

Isothermal Hold (Optional): Hold at 800°C for 10 minutes to ensure complete decomposition.

-

-

Initiate the experiment. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒ).

-

Calculate the first derivative of the mass loss curve (DTG curve) and identify the temperature of maximum decomposition rate (Tₘₐₓ).

-

Figure 2: TGA Experimental Workflow

The choice of a 10°C/min heating rate is a standard starting point. However, decomposition is a kinetic process. A faster heating rate will shift the decomposition to a higher observed temperature. To derive true kinetic parameters, such as the activation energy (Eₐ) , which represents the minimum energy required for the decomposition reaction to occur, a more advanced approach is necessary.

The Ozawa-Flynn-Wall (OFW) or Kissinger method is an authoritative, model-free isoconversional technique.[14] This involves running the TGA experiment at multiple linear heating rates (e.g., 2, 5, 10, and 20°C/min). By plotting the logarithm of the heating rate against the inverse of the temperature at a specific degree of conversion (e.g., 5% mass loss), the activation energy can be calculated from the slope of the resulting line.[13][14] This provides a much deeper, mechanistically relevant understanding of stability than a single-point Tₒ value.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile and semi-volatile byproducts of thermal decomposition, Py-GC-MS is the technique of choice.[15] A sample is rapidly heated to a specific temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are immediately swept into a GC-MS system for separation and identification.

This protocol outlines a "Single Shot" analysis, suitable for characterizing the primary decomposition products of a fluorinated alkanol at a temperature determined by prior TGA analysis (e.g., Tₘₐₓ).

-

System Preparation:

-

Equip a GC-MS with a pyrolysis unit.

-

Set the pyrolysis interface and GC transfer line temperatures to a high value (e.g., 300°C) to prevent condensation of the pyrolyzates.[16]

-

-

Sample Preparation:

-

Place a small, accurately weighed amount of the liquid fluorinated alkanol (10-100 µg) into a specialized pyrolysis sample cup or vial.

-

-

Pyrolysis and Analysis:

-

Insert the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature to the desired value (e.g., 600°C, based on TGA data).

-

Set the pyrolysis time (e.g., 30 seconds).

-

Initiate the run. The sample is dropped into the hot furnace, and the fragments are transferred to the GC column.

-

GC Program: Use a suitable temperature program to separate the fragments. A typical program might start at 40°C and ramp to 320°C.

-

MS Analysis: Operate the mass spectrometer in full scan mode to acquire mass spectra of all eluting compounds.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

-

The fragmentation patterns are key to elucidating the structure of the original decomposition products.

-

Figure 3: Py-GC-MS Logical Flow

For a more comprehensive analysis, a preliminary Evolved Gas Analysis (EGA) run is invaluable. In EGA mode, the sample is heated over a slow ramp, and the total evolved gas is sent directly to the MS detector without chromatographic separation. This produces a thermogram showing the temperatures at which different groups of compounds are released.[15]

Based on the EGA thermogram, a Double-Shot Pyrolysis can be performed.[15]

-

First Shot (Thermal Desorption): The sample is heated to a lower temperature (e.g., 100-300°C) to desorb and analyze any volatile additives or lower-boiling point impurities without causing decomposition.

-

Second Shot (Pyrolysis): The same sample is then rapidly heated to the higher decomposition temperature to analyze the pyrolyzates of the non-volatile material.

This self-validating approach ensures that the products identified during pyrolysis are genuinely from the decomposition of the alkanol itself and not from co-eluting, more volatile contaminants.

Section 3: Summary and Future Outlook

The thermal stability of highly fluorinated alkanols is a complex function of their molecular structure, primarily governed by an initial HF elimination step followed by radical chain reactions. Stability generally increases with the length of the fluorinated chain. A rigorous characterization requires a synergistic application of TGA, to determine decomposition temperatures and kinetics, and Py-GC-MS, to elucidate the structure of the degradation byproducts.

As the use of novel fluorinated compounds continues to expand, particularly in the pharmaceutical and advanced materials sectors, the protocols and mechanistic understanding outlined in this guide will become increasingly critical. Future research should focus on generating precise kinetic data, including activation energies for a homologous series of these alkanols, to enable more accurate modeling of their behavior in high-temperature industrial processes and their ultimate fate in the environment.

References

-

GL Sciences. (n.d.). Automated pyrolysis GCMS, pyrolysis for microplastics both liquid and solid samples can be done easely. Retrieved from [Link]

- Yarwood, G., Scruggs, S., & Hart, J. (2021). Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. Chemosphere, 272, 129859.

-

Yarwood, G., Scruggs, S., & Hart, J. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. ResearchGate. Retrieved from [Link]

- Dinglasan, M. J. A., Ye, Y., Edwards, E. A., & Mabury, S. A. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. Environmental Science & Technology, 38(10), 2857–2864.

- Martin, J. W., Mabury, S. A., Solomon, K. R., & Muir, D. C. G. (2003). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemical Research in Toxicology, 16(2), 205–216.

-

Wikipedia. (2023). Fluorotelomer alcohol. Retrieved from [Link]

- Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(3), 249–254.

-

Wikipedia. (2024). Thermogravimetric analysis. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

-

AZoM. (2024). Thermogravimetric Analysis of an Unidentified Polymer. Retrieved from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

-

Understanding Chemistry. (2020). Stability&decomposition pathways of transition metal alkyls/aryls|Organocopper in organic synthesis. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of Long Chain Alcohols from Waste Polyethylene Pyrolysis Oil Using a One-Pot Hydroboration–Oxidation Process. Retrieved from [Link]

- D'eon, J. C., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(5), 1599–1604.

-

National Institute of Standards and Technology. (n.d.). Kinetic data on gas phase unimolecular reactions. Retrieved from [Link]

-

Australasian Land & Groundwater Association. (n.d.). Biotransformation of 6:2/4:2 fluorotelomer alcohols by Dietzia aurantiaca J3. Retrieved from [Link]

- Dynarowicz-Latka, P., & Hac-Wydro, K. (2018). Interactions of Long-Chain Perfluorotelomer Alcohol and Perfluorinated Hydrocarbons with Model Decomposer Membranes. Langmuir, 34(33), 9736–9746.

-

ResearchGate. (n.d.). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Retrieved from [Link]

-

Hawaii State Department of Health. (n.d.). Risk Evaluation of Select PFAS: Report to the Hawaii State Department of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorotelomer alcohol yields poly and perfluorinated acids. Retrieved from [Link]

- Ellis, D. A., Martin, J. W., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321.

-

UQ eSpace. (2016). Concept of Activation Energy in Unimolecular Reactions. Retrieved from [Link]

- Zhang, W., Chen, J., Zhang, T., & Zhang, J. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based molecular perovskite energetic materials. Scientific Reports, 11(1), 20980.

- Khan, U., Khan, I., & Nisar, S. (2022). Thermal decomposition of propylene oxide with different activation energy and Reynolds number in a multicomponent tubular reactor containing a cooling jacket. Scientific Reports, 12(1), 4066.

Sources

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pages.cleanearthinc.com [pages.cleanearthinc.com]

- 8. researchgate.net [researchgate.net]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. azom.com [azom.com]

- 12. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 13. researchgate.net [researchgate.net]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Restek - Artikel [restek.com]

An In-depth Technical Guide to the Solubility and Miscibility of Polyfluorinated Alcohols in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyfluorinated alcohols (PFAs), such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are a unique class of solvents with exceptional properties that have made them indispensable in various fields, including organic synthesis, peptide chemistry, and drug formulation. Their distinct solubility and miscibility characteristics, governed by a complex interplay of strong hydrogen-bonding capabilities and the fluorophobic effect, set them apart from conventional organic solvents. This guide provides a comprehensive exploration of the principles underlying the solubility and miscibility of PFAs in organic solvents, detailed experimental protocols for their determination, and a compilation of available data to assist researchers in solvent selection and application.

Introduction to Polyfluorinated Alcohols (PFAs)

Polyfluorinated alcohols are organic compounds characterized by the presence of a hydroxyl group and a significant degree of fluorination in their alkyl chain. This unique structural combination imparts a range of remarkable physicochemical properties.

1.1 Unique Physicochemical Properties

The high electronegativity of fluorine atoms results in a strong inductive effect, which significantly increases the acidity of the hydroxyl proton in PFAs compared to their non-fluorinated analogs. For instance, the pKa of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is approximately 9.3, comparable to that of phenol, while 2,2,2-trifluoroethanol (TFE) has a pKa of about 12.4.[1][2] This enhanced acidity makes them potent hydrogen bond donors.

Furthermore, while being strong hydrogen bond donors, PFAs are weak hydrogen bond acceptors.[3] This combination of properties allows them to form stable complexes with hydrogen bond acceptors like ethers and pyridines and to effectively solvate and stabilize anionic species.[1][4]

1.2 Applications in Research and Drug Development

The unique solvent properties of PFAs have led to their widespread use in various scientific disciplines:

-

Organic Synthesis: PFAs are used as solvents to enhance reaction rates and yields, particularly in oxidation reactions and for reactions involving cationic intermediates.[1][4]

-

Peptide and Protein Chemistry: TFE and HFIP are known to stabilize helical conformations in peptides and proteins, making them valuable co-solvents in protein folding studies.[5][6] They are also highly effective at solubilizing peptides and peptide intermediates that are insoluble in many common organic solvents.[7]

-

Pharmaceutical Formulations: The ability of PFAs to dissolve a wide range of active pharmaceutical ingredients (APIs) makes them useful in drug formulation to improve solubility and bioavailability.[8]

-

Polymer Chemistry: HFIP is an excellent solvent for a variety of polymers that are not soluble in common organic solvents, such as polyamides, polyesters, and polyketones.[7]

Theoretical Principles of Solubility and Miscibility

The solubility and miscibility of PFAs in organic solvents are governed by a delicate balance of intermolecular forces, which differ significantly from those of traditional hydrocarbon-based solvents.

2.1 Intermolecular Forces in PFA-Solvent Systems

The primary intermolecular forces at play in PFA-solvent systems are:

-

Hydrogen Bonding: As exceptionally strong hydrogen bond donors, PFAs readily interact with protic and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., alcohols, ketones, ethers). This is a major driver of their miscibility with many polar organic solvents.[5][6]

-

Dipole-Dipole Interactions: The presence of the polar C-F and C-O bonds gives PFAs a significant molecular dipole moment, leading to favorable dipole-dipole interactions with other polar solvent molecules.

-

Van der Waals Forces: While present, the highly electronegative fluorine atoms create a tight electron cloud around the fluorinated alkyl chain, leading to weak London dispersion forces.[9]

A useful tool for quantifying the contributions of these forces is the Kamlet-Taft solvent parameter system, which describes a solvent's properties in terms of its hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[10][11][12]

Table 1: Kamlet-Taft Parameters for Select PFAs and Common Organic Solvents

| Solvent | α (Hydrogen Bond Donor) | β (Hydrogen Bond Acceptor) | π* (Polarizability) |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1.96 | 0.00 | 0.65 |

| 2,2,2-Trifluoroethanol (TFE) | 1.51 | 0.00 | 0.73 |

| Water | 1.17 | 0.47 | 1.09 |

| Methanol | 0.98 | 0.66 | 0.60 |

| Ethanol | 0.86 | 0.75 | 0.54 |

| Acetone | 0.08 | 0.43 | 0.71 |

| Dichloromethane | 0.13 | 0.10 | 0.82 |

| Hexane | 0.00 | 0.00 | -0.08 |

| Toluene | 0.00 | 0.11 | 0.49 |

Data sourced from Stenutz, R. (n.d.). Kamlet-Taft solvent parameters.[10]

The high α values and low β values for HFIP and TFE quantitatively demonstrate their strong hydrogen bond donating and very weak hydrogen bond accepting character.

2.2 The "Fluorophobic" Effect and Fluorous Interactions

The term "fluorophobic effect" describes the tendency of highly fluorinated compounds to phase-separate from non-fluorinated hydrocarbon-based solvents. This phenomenon is analogous to the hydrophobic effect but is driven by the weak van der Waals interactions between fluorocarbons and hydrocarbons.[9] This effect leads to the immiscibility of many PFAs with non-polar organic solvents like alkanes.

Conversely, "fluorous" interactions describe the favorable interactions between highly fluorinated molecules. This principle is utilized in "fluorous biphase" systems, where a reaction can be carried out in a homogeneous phase at an elevated temperature, and upon cooling, the fluorous and organic phases separate, facilitating easy separation of a fluorous-tagged catalyst or product.[13]

2.3 Impact of Fluorination Degree and Chain Length

The degree of fluorination and the length of both the fluorinated and non-fluorinated portions of an alcohol have a profound impact on its solubility:

-

Increasing Fluorination: Generally increases acidity and hydrogen bond donating strength. It also enhances the fluorophobic effect, leading to decreased miscibility with non-polar hydrocarbon solvents.

-

Increasing Hydrocarbon Chain Length: In non-fluorinated alcohols, a longer hydrocarbon chain leads to decreased solubility in polar solvents like water and increased solubility in non-polar solvents.[14] A similar trend is expected with PFAs, where a larger non-fluorinated portion would increase its affinity for less polar organic solvents.

Below is a diagram illustrating the key intermolecular interactions that govern the solubility of a PFA molecule in different types of organic solvents.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Solubility and Miscibility Data

4.1 Miscibility of Select PFAs in Common Organic Solvents at Ambient Temperature

| Organic Solvent | Solvent Class | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Water | Polar Protic | Miscible [2] | Miscible [1] |

| Methanol | Polar Protic | Miscible [5] | Miscible [15] |

| Ethanol | Polar Protic | Miscible [6] | Miscible |

| Acetone | Polar Aprotic | Miscible [5] | Miscible |

| Diethyl Ether | Ether | Miscible [8] | Miscible |

| Chloroform | Halogenated | Miscible [8] | Soluble [16] |

| Toluene | Aromatic | Miscible | Data not available |

| Hexane | Non-polar Aliphatic | Immiscible | Immiscible [15] |

This table is a compilation from various sources. "Miscible" indicates miscibility in all proportions. "Soluble" indicates significant but not necessarily infinite solubility.

4.2 Quantitative Solubility of Select PFAs

| PFA | Solvent | Temperature (°C) | Solubility |

| 1,1,1,3,3,3-Hexafluoroisopropanol | Water | 25 | 1000 g/L [16] |

| 1,1,1,3,3,3-Hexafluoroisopropanol | Water | 20 | ≥100 mg/mL |

Quantitative solubility data for PFAs in organic solvents is sparse in publicly available literature.

4.3 Practical Considerations for Solvent Selection

-

For Homogeneous Solutions: For applications requiring a single-phase system, such as in chemical reactions or analytical measurements, polar organic solvents like alcohols, ketones, and ethers are generally good choices for dissolving PFAs.

-

For Biphasic Systems: For applications like liquid-liquid extraction, pairing a PFA with a non-polar solvent such as hexane or other alkanes will typically result in two immiscible phases.

-

Safety and Handling: PFAs are volatile and can be corrosive to respiratory tissues and eyes. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment. [7]

Conclusion

Polyfluorinated alcohols possess a unique and valuable set of solvent properties that stem from their highly acidic hydroxyl group and fluorinated structure. Their miscibility is generally high with polar organic solvents capable of accepting hydrogen bonds, while they tend to be immiscible with non-polar hydrocarbon solvents due to the fluorophobic effect. This guide provides the theoretical framework and practical experimental procedures necessary for researchers to understand, predict, and determine the solubility and miscibility of PFAs in their systems of interest. The provided data, while not exhaustive, serves as a starting point for solvent selection, and the detailed protocols empower scientists to generate the specific data required for their research and development endeavors.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Scribd. (n.d.). Liquid Miscibility Lab Guide. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

Phytosafe. (n.d.). OECD 105. [Link]

-

Wikipedia. (n.d.). Miscibility. [Link]

-

Scribd. (n.d.). A Phase Diagram For Two Miscible Liquids. [Link]

-

Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Coconote. (2025). Phase Diagrams and Miscibility. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem Compound Summary for CID 13529. [Link]

-

FF lab report. (2013). PRACTICAL 2 : PHASE DIAGRAM. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1). [Link]

-

Malaysian Journal of Chemistry. (n.d.). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. [Link]

-

ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. [Link]

-

IUPAC. (2025). Kamlet–Taft solvent parameters. IUPAC Compendium of Chemical Terminology. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]

-

Royal Society of Chemistry. (2013). Chapter 8: Fluorous Solvents and Related Systems. [Link]

-

P. Atkins, J. de Paula. (n.d.). Phase diagrams. [Link]

-

chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

PubMed. (n.d.). Selective Solvent Interactions in a Fluorous Reaction System. [Link]

-

Stenutz, R. (n.d.). 2,2,2-trifluoroethanol. [Link]

-

Matador. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. [Link]

-

ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]

-

PubMed. (2024). Empirical Model of Solvophobic Interactions in Organic Solvents. [Link]

-

ResearchGate. (2025). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroethanol. PubChem Compound Summary for CID 6409. [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. [Link]

-

ResearchGate. (2025). Solvent-driven interactions between hydrophobically-coated nanoparticles. [Link]

-

National Institutes of Health. (2019). Origin of the Immiscibility of Alkanes and Perfluoroalkanes. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

Chemistry Stack Exchange. (2020). Solubility of alcohols in non-polar solvents. [Link]

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Empirical Model of Solvophobic Interactions in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,2,2-Trifluoroethanol [chemeurope.com]

- 7. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE CAS#: 433-06-7 [m.chemicalbook.com]

- 8. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Kamlet-Taft solvent parameters [stenutz.eu]

- 11. Kamlet-Taft solvent parameters [stenutz.eu]

- 12. goldbook.iupac.org [goldbook.iupac.org]

- 13. Selective solvent interactions in a fluorous reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

- 16. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Reactivity of Perfluoroalkyl-Substituted Hexanols: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide:

Abstract

The introduction of perfluoroalkyl (R_f) chains into organic molecules profoundly alters their physicochemical properties, offering unique opportunities in drug development, materials science, and catalysis. Perfluoroalkyl-substituted hexanols are a prime example of this molecular engineering, combining a classic aliphatic scaffold with the powerful electronic and steric effects of fluorine. This guide provides an in-depth exploration of the reactivity of these specialized alcohols. We will move beyond simple procedural descriptions to dissect the causal relationships between the perfluoroalkyl moiety and the observed chemical behavior in key transformations, including oxidation, esterification, and etherification. This document serves as a technical resource for researchers, offering field-proven insights, detailed experimental protocols, and a robust framework for predicting and manipulating the reactivity of these valuable compounds.

The Dominant Influence: Understanding the Perfluoroalkyl Effect

The reactivity of a standard primary alcohol like 1-hexanol is well-understood. However, the substitution of a perfluoroalkyl chain, for instance, creating 6,6,7,7,8,8,8-heptafluoro-1-octanol, fundamentally changes the electronic landscape of the molecule. The exceptional electronegativity of fluorine atoms creates a powerful electron-withdrawing inductive effect that propagates down the carbon chain.

This has several critical consequences:

-

Increased Acidity: The hydroxyl proton (O-H) becomes significantly more acidic compared to its non-fluorinated analogue. The resulting alkoxide is stabilized by the inductive effect, making deprotonation more favorable.

-

Reduced Nucleophilicity: Paradoxically, while the proton is more acidic, the oxygen atom itself becomes a poorer nucleophile. The electron density around the oxygen is diminished, reducing its ability to attack electrophilic centers. This is the central challenge in many reactions involving these alcohols.

-

Unique Physicochemical Properties: These molecules exhibit properties such as high thermal and chemical stability, and a tendency to partition into a "fluorous phase," which can be exploited in purification strategies.[1] The strong carbon-fluorine bonds are responsible for their notable resistance to degradation.[1]

The following diagram illustrates the potent inductive effect exerted by the R_f group.

Caption: Inductive effect of R_f group on hexanol.

Key Transformations: Navigating Reactivity Challenges

The diminished nucleophilicity of the hydroxyl group requires a departure from standard reaction conditions used for typical aliphatic alcohols. Success hinges on choosing reagents that can effectively activate the alcohol or the coupling partner.

Esterification: Overcoming Poor Nucleophilicity

Direct acid-catalyzed (Fischer) esterification is often sluggish and low-yielding with perfluoroalkylated alcohols due to their poor nucleophilicity.[2] More sophisticated methods are required.

The Mitsunobu reaction is an exceptionally reliable method for converting primary and secondary alcohols into esters, particularly when the alcohol is a weak nucleophile.[3][4] The reaction proceeds via the in-situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[4] This converts the hydroxyl group into an excellent leaving group, which is then displaced by a carboxylate nucleophile in a classic Sₙ2 fashion, resulting in a clean inversion of stereochemistry at the alcohol carbon.[3][4]

The strong electron-withdrawing effect of the perfluoroalkyl group can sometimes hinder the reaction with the DEAD/PPh₃ intermediate, but the method remains one of the most effective for this substrate class.[5]

Caption: Mitsunobu esterification workflow.

Experimental Protocol: Mitsunobu Esterification of 6,6,7,7,8,8,8-Heptafluoro-1-octanol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the perfluoroalkyl hexanol derivative (1.0 equiv), the desired carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv).

-

Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazine byproduct.

-

Purification: Purify the crude material using column chromatography on silica gel. The fluorous nature of the product often facilitates separation from the non-fluorinated byproducts. A gradient elution (e.g., hexanes/ethyl acetate) is typically effective.